molecular formula C14H22ClN B1606806 4-(3-Phenylpropyl)piperidine hydrochloride CAS No. 76000-08-3

4-(3-Phenylpropyl)piperidine hydrochloride

Cat. No. B1606806
CAS RN: 76000-08-3
M. Wt: 239.78 g/mol
InChI Key: DTYWENFVDLKMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Phenylpropyl)piperidine hydrochloride, also known as PPP, is a chemical compound that has been widely used in scientific research as a tool to study the central nervous system. PPP is a selective sigma-1 receptor agonist, which means it can bind to and activate the sigma-1 receptor, a protein that is involved in various cellular functions. In

Mechanism of Action

4-(3-Phenylpropyl)piperidine hydrochloride binds to the sigma-1 receptor, a protein that is located in the endoplasmic reticulum of cells. Activation of the sigma-1 receptor leads to the modulation of various cellular functions, including calcium signaling, ion channel activity, and neurotransmitter release. 4-(3-Phenylpropyl)piperidine hydrochloride has been shown to increase the release of dopamine and serotonin, two important neurotransmitters that are involved in mood regulation and reward processing.
Biochemical and Physiological Effects:
4-(3-Phenylpropyl)piperidine hydrochloride has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and modulation of neurotransmitter release. It has also been shown to have analgesic effects, reduce anxiety-like behavior, and improve cognitive function.

Advantages and Limitations for Lab Experiments

4-(3-Phenylpropyl)piperidine hydrochloride has several advantages as a research tool, including its high potency and selectivity for the sigma-1 receptor. However, it also has some limitations, such as its short half-life and potential toxicity at high doses. 4-(3-Phenylpropyl)piperidine hydrochloride should be used with caution in lab experiments, and appropriate safety measures should be taken.

Future Directions

There are several future directions for research on 4-(3-Phenylpropyl)piperidine hydrochloride, including investigating its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. Additionally, further studies are needed to understand the mechanisms of action of 4-(3-Phenylpropyl)piperidine hydrochloride and its effects on various cellular functions. Finally, the development of new and more potent sigma-1 receptor agonists could lead to the discovery of novel treatments for various diseases.

Scientific Research Applications

4-(3-Phenylpropyl)piperidine hydrochloride has been extensively used in scientific research to study the sigma-1 receptor and its role in various physiological and pathological conditions. It has been shown to have neuroprotective effects, reduce inflammation, and modulate neurotransmitter release. 4-(3-Phenylpropyl)piperidine hydrochloride has also been used as a tool to investigate the mechanisms of action of other drugs, such as cocaine and amphetamines.

properties

IUPAC Name

4-(3-phenylpropyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14;/h1-3,5-6,14-15H,4,7-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYWENFVDLKMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226909
Record name Piperidine, 4-(3-phenylpropyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Phenylpropyl)piperidine hydrochloride

CAS RN

76000-08-3
Record name Piperidine, 4-(3-phenylpropyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076000083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 4-(3-phenylpropyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Phenylpropyl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(3-Phenylpropyl)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(3-Phenylpropyl)piperidine hydrochloride
Reactant of Route 4
4-(3-Phenylpropyl)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(3-Phenylpropyl)piperidine hydrochloride
Reactant of Route 6
4-(3-Phenylpropyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.